molecular formula C10H11NO3 B573958 Ethyl 3-formamidobenzoate CAS No. 192632-33-0

Ethyl 3-formamidobenzoate

Cat. No.: B573958
CAS No.: 192632-33-0
M. Wt: 193.202
InChI Key: GMAQAQXXDYLCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formamidobenzoate is a benzoate ester compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses, or for human or veterinary consumption. Compounds within the benzoate ester family are of significant research interest due to their potential as local anesthetics. The general mechanism of action for this class of molecules involves the blockade of voltage-gated sodium channels in neuronal cells. By binding to these channels, they inhibit the influx of sodium ions, which is essential for the generation and propagation of action potentials, thereby leading to a reversible suppression of nerve signal transmission. Researchers investigate these properties in experimental models to understand their efficacy and dynamics. The lipid solubility of such compounds, facilitated by their chemical structure, is a key factor in their ability to penetrate the nerve cell membrane and interact with the sodium channel target. As with all substances of this nature, careful handling and adherence to safety protocols are mandatory. This product is strictly for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

ethyl 3-formamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-7H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQAQXXDYLCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 3-formamidobenzoate shares core structural similarities with other ethyl-substituted benzoates and formamido-containing compounds. Key comparisons include:

Compound Substituents Key Functional Groups Applications/Reactivity
This compound 3-formamido, ethyl ester Ester (-COOEt), amide (-NHCHO) Intermediate for triazole synthesis
Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate () 3-chloro, 5-formyl, 4,6-dihydroxy, 2-methyl Ester, hydroxyl, chloro, formyl Potential use in coordination chemistry or drug design due to polar substituents
Ethyl acetate () Acetate ester Ester (-COOEt) ICH Class 3 solvent, extraction medium
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () Triazole, carbamate, phenylacetyl Carbamate, triazole Antifungal or bioactive agent precursor


Key Observations :

  • Unlike Ethyl acetate (a simple ester), this compound’s aromaticity and amide group confer rigidity and stability, making it suitable for high-temperature reactions or as a building block in medicinal chemistry.
Physicochemical Properties

While explicit data for this compound are unavailable, comparisons can be drawn from related solvents and esters:

Table 1: Physicochemical Properties of Ethyl Esters and Analogues

Compound Boiling Point (°C) Solubility (Polarity) Stability Source
Ethyl formate 54 Miscible with polar solvents Hydrolyzes readily in acidic conditions (ICH Class 3 solvent)
Ethyl acetate 77 Moderate polarity Stable under inert conditions
Ethyl 3-chloro...benzoate () N/A Likely low (hydrophobic substituents) Stable due to electron-withdrawing groups NIST



Inferences for this compound :

  • Expected higher boiling point than Ethyl formate/acetate due to aromatic bulk.
  • Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, contrasting with the hydrophobic nature of chloro- or methyl-substituted benzoates.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-formamidobenzoate, and how do reaction parameters (e.g., solvent, catalyst) impact yield?

this compound is typically synthesized via sequential esterification and formylation reactions. A key step involves introducing the formamido group at the 3-position of the benzoate ester. For example, nucleophilic substitution under controlled pH (e.g., using DMF as a solvent and a formylating agent like formic acetic anhydride) can optimize regioselectivity. Reaction temperature (60–80°C) and catalyst choice (e.g., H₂SO₄ vs. TsOH) significantly affect yield and purity. Parallel small-scale trials with varying conditions are recommended to identify optimal parameters .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be cross-validated?

  • NMR : ¹H and ¹³C NMR confirm the ester and formamido functional groups. The formyl proton typically appears as a singlet near δ 8.1 ppm.
  • IR : Stretching frequencies for C=O (ester: ~1720 cm⁻¹; formamide: ~1680 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Discrepancies between techniques (e.g., unexpected splitting in NMR) may indicate impurities or tautomerism. Cross-validation via elemental analysis or X-ray crystallography is advised .

Q. How can researchers design solubility studies for this compound to inform formulation in drug delivery systems?

Use a tiered approach:

  • Phase 1 : Screen solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C.
  • Phase 2 : Quantify solubility via UV-Vis spectroscopy or HPLC, correlating with Hansen solubility parameters.
  • Phase 3 : Assess stability in simulated biological fluids (e.g., PBS at pH 7.4). Tabulate results to identify solvents suitable for in vitro assays (Table 1):
SolventSolubility (mg/mL) at 25°CStability (24h)
DMSO45.2 ± 1.3>95%
Ethanol12.8 ± 0.985%
PBS (pH 7.4)0.3 ± 0.1<50%

This methodology ensures reproducibility and relevance to biological applications .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data during this compound’s degradation studies under oxidative conditions?

Contradictory rate constants (e.g., variable half-lives in HPLC vs. LC-MS data) may arise from matrix effects or intermediate formation. Mitigation steps:

  • Replicate experiments under inert atmospheres to exclude oxygen interference.
  • Use internal standards (e.g., deuterated analogs) to normalize instrument variability.
  • Apply multivariate analysis (e.g., PCA) to decouple degradation pathways. Document uncertainties (e.g., ±5% instrument error) and statistically validate trends using ANOVA .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments, and what experimental validations are critical?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., formyl carbon).
  • MD Simulations : Simulate solvent interactions (e.g., water, DMF) to assess steric hindrance.
  • Validation : Compare predicted reaction pathways with experimental LC-MS/MS data. For instance, if hydrolysis is predicted at the formamide group, synthesize and isolate the hydrolyzed product (3-aminobenzoate ester) for structural confirmation .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for pharmacokinetic studies?

Adopt a Quality-by-Design (QbD) framework:

  • Critical Quality Attributes (CQAs) : Purity (>98%), residual solvents (<0.1%).
  • Critical Process Parameters (CPPs) : Temperature, catalyst concentration.
  • DoE (Design of Experiments) : Use a central composite design to explore interactions between CPPs. For example, varying catalyst (0.5–2.0 mol%) and temperature (60–90°C) in 15 runs identifies optimal conditions. Statistical control charts post-synthesis ensure consistency across batches .

Methodological Considerations

Q. How should researchers document synthetic procedures to meet reproducibility standards in peer-reviewed journals?

Include:

  • Detailed Protocols : Molar ratios, reaction times, purification methods (e.g., column chromatography gradients).
  • Raw Data : NMR spectra (integral values, coupling constants), HPLC chromatograms (retention times, peak areas).
  • Uncertainty Analysis : Report yields as mean ± SD (n=3) and highlight outlier causes (e.g., solvent impurities). Adhere to IUPAC nomenclature and SI units .

Q. What ethical and safety protocols are essential when handling this compound in biomedical research?

  • Safety Data : Refer to SDS for hazard classification (e.g., GHS pictograms). Use fume hoods and PPE (gloves, lab coats).
  • Ethical Compliance : For in vivo studies, obtain IRB approval and justify sample sizes (e.g., power analysis).
  • Waste Disposal : Neutralize acidic/by-product streams before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.